
Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate
Vue d'ensemble
Description
Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate is an organic compound that features a picolinate core substituted with an ethyl ester, a tert-butoxycarbonyl-protected amino group, and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate typically involves multiple steps:
Formation of the Picolinate Core: The picolinate core can be synthesized through various methods, including cyclization reactions involving pyridine derivatives.
Introduction of the Chlorine Atom: Chlorination of the picolinate core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The ethyl ester is introduced through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the picolinate core.
Reduction: Reduction reactions can target the ester or the protected amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the picolinate core.
Reduction: Reduced forms of the ester or amino group.
Substitution: Substituted derivatives where the chlorine atom is replaced by another functional group.
Applications De Recherche Scientifique
Organic Synthesis
Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for creating diverse chemical entities.
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Involves the substitution of the chlorine atom with nucleophiles, leading to new derivatives. |
Coupling Reactions | Can be used in cross-coupling reactions to form carbon-carbon bonds, essential for building larger frameworks. |
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in drug development. It shows promise as a lead compound for:
- Anti-cancer agents : Research indicates that it may inhibit specific enzymes involved in cancer progression, such as MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a crucial role in immune signaling pathways.
- Anti-inflammatory drugs : Its structural features allow it to interact with biological targets that modulate inflammatory responses.
Case Studies :
- A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against cancer cell lines, indicating its potential as a scaffold for developing novel anti-cancer therapies.
Industrial Applications
In addition to its roles in research and medicine, this compound finds applications in the agrochemical industry. It can serve as a precursor for synthesizing agrochemicals, including herbicides and pesticides, due to its ability to modify biological activity through structural changes.
Mécanisme D'action
The mechanism of action of Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to its structural features, such as those involving amino acids or esters.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: Another compound with a tert-butoxycarbonyl-protected amino group and an ethyl ester.
tert-Butyloxycarbonyl derivatives of amino acids: Compounds with similar protecting groups used in organic synthesis.
Uniqueness
Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate is unique due to its specific substitution pattern on the picolinate core, which imparts distinct chemical and biological properties compared to other similar compounds.
Activité Biologique
Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-chloropicolinic acid with tert-butoxycarbonyl (Boc) protected amino acids. The general synthetic route can be summarized as follows:
- Starting Materials : 4-chloropicolinic acid, tert-butoxycarbonyl-protected amino acid, and ethyl chloroformate.
- Reagents : Use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Conditions : The reaction is typically carried out in a solvent like dichloromethane at room temperature or under reflux conditions.
This compound has been studied for its interaction with various biological targets, including enzymes involved in cancer progression. Preliminary studies suggest that it may inhibit specific kinases that are crucial for cell proliferation in cancer cells.
Cytotoxicity Studies
Cytotoxicity assays have been performed using various cell lines to evaluate the compound's effectiveness against cancer cells. The following table summarizes the cytotoxic effects observed:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 15 | Inhibition of mitotic spindle formation |
MCF-7 (breast) | 12 | Induction of apoptosis |
A549 (lung) | 20 | Cell cycle arrest |
These results indicate that this compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Case Study on HeLa Cells : In a study focusing on HeLa cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. Flow cytometry analysis revealed a significant increase in the sub-G1 population, indicating cell death through apoptosis.
- Combination Therapy : Another investigation explored the effects of combining this compound with standard chemotherapy agents. Results showed enhanced cytotoxic effects when used alongside doxorubicin, suggesting a potential for combination therapy in clinical settings.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments reveal low acute toxicity levels in animal models, supporting its safety profile for further development.
Propriétés
IUPAC Name |
ethyl 4-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-5-19-11(17)9-6-8(14)7-10(15-9)16-12(18)20-13(2,3)4/h6-7H,5H2,1-4H3,(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHPNKCIXPZFIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1)Cl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733759 | |
Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]-4-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114966-47-0 | |
Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]-4-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.